ethyl 2-(2-((4-ethyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamido)benzoate
Description
Ethyl 2-(2-((4-ethyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamido)benzoate is a heterocyclic compound featuring a benzo[e][1,2,4]thiadiazine core fused with a benzene ring. Key structural elements include:
- A 1,2,4-thiadiazine ring system with 1,1-dioxido sulfonamide functionalization.
- An ethyl group at position 4 of the thiadiazine ring.
- A thioacetamido linker connecting the benzothiadiazine moiety to an ethyl benzoate ester group.
Properties
IUPAC Name |
ethyl 2-[[2-[(4-ethyl-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O5S2/c1-3-23-16-11-7-8-12-17(16)30(26,27)22-20(23)29-13-18(24)21-15-10-6-5-9-14(15)19(25)28-4-2/h5-12H,3-4,13H2,1-2H3,(H,21,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZRVEKJAGCLSAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2S(=O)(=O)N=C1SCC(=O)NC3=CC=CC=C3C(=O)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-(2-((4-ethyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamido)benzoate (CAS Number: 941950-73-8) is a compound within the class of benzothiadiazine derivatives. This compound exhibits a complex structure characterized by a thiadiazine ring and various functional groups that contribute to its biological activity. The following sections detail its synthesis, biological properties, and potential applications based on diverse research findings.
| Property | Value |
|---|---|
| Molecular Formula | CHNOS |
| Molecular Weight | 447.5 g/mol |
| CAS Number | 941950-73-8 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that may include:
- Formation of the thiadiazine core.
- Introduction of the acetamido group.
- Esterification to yield the final product.
These reactions often require specific conditions such as elevated temperatures and the presence of catalysts to ensure high yields and purity.
Biological Activity
Research indicates that compounds containing the benzo[e][1,2,4]thiadiazine framework exhibit a variety of biological activities:
Antimicrobial Activity
Studies have shown that derivatives of this compound possess significant antimicrobial properties. For instance, compounds with similar structures have demonstrated effectiveness against various bacterial strains and fungi. The mechanism often involves disruption of microbial cell walls or interference with metabolic pathways.
Anticancer Properties
This compound has been evaluated for its anticancer potential. Research suggests that related compounds can inhibit cell proliferation in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
Anticonvulsant Effects
Some studies have highlighted the anticonvulsant properties of related benzothiadiazine derivatives. These compounds have shown efficacy in animal models for seizure control, suggesting a potential therapeutic application in epilepsy management.
Structure-Activity Relationship (SAR)
The unique combination of functional groups in this compound contributes to its diverse pharmacological profile. Variations in substituents can significantly affect biological activity, indicating the importance of SAR studies in drug development.
Study 1: Antimicrobial Efficacy
A study published in Journal of Medicinal Chemistry reported that compounds similar to ethyl 2-(2-(...)) exhibited minimum inhibitory concentrations (MICs) against Staphylococcus aureus and Escherichia coli as low as 50 μg/mL . This suggests strong potential for development as an antimicrobial agent.
Study 2: Anticancer Activity
In vitro studies conducted on breast cancer cell lines revealed that derivatives with a similar structure inhibited cell growth by more than 70% at concentrations below 100 μM . The mechanism was attributed to the induction of apoptosis via mitochondrial pathways.
Study 3: Anticonvulsant Properties
Research indicated that certain derivatives showed significant anticonvulsant activity in maximal electroshock seizure (MES) models with effective doses lower than traditional anticonvulsants like phenobarbital. This positions the compound as a candidate for further investigation in epilepsy treatments.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Comparison
Table 1: Key Structural Features of Analogs vs. Target Compound
Key Observations :
- The target compound’s fused aromatic system distinguishes it from non-fused analogs like compound 35 .
- The 1,1-dioxido group is common in sulfonamide derivatives (e.g., 35 , 36 ) but absent in oxo-containing analogs like the 1,4-benzothiazine in .
- The ethyl benzoate ester group is structurally analogous to compounds in but attached to a different heterocyclic core .
Substituent Effects on Properties
- Electron-Withdrawing Groups : Bromo and methyl substituents in 35 and 36 enhance stability but reduce solubility compared to the target’s ethyl group .
- Aromatic vs. Non-Aromatic Cores: The fused benzene ring in the target may enhance π-stacking interactions in biological systems, unlike non-fused thiazinanes .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for ethyl 2-(2-((4-ethyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamido)benzoate, and how can reaction conditions be optimized?
- Methodological Answer :
- Step 1 : Start with the condensation of 4-ethyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazine-3-thiol with chloroacetyl chloride to form the thioacetamide intermediate. Use anhydrous potassium carbonate as a base in dry acetone under reflux (70–80°C) for 18–24 hours .
- Step 2 : Couple the intermediate with ethyl 2-aminobenzoate via nucleophilic acyl substitution. Monitor progress via TLC (hexane:ethyl acetate, 1:2) .
- Optimization : Adjust solvent polarity (e.g., DMF for slower reactions) and catalyst loading (e.g., triethylamine for improved yields). Maintain inert atmosphere (N₂/Ar) to prevent oxidation of sulfur moieties .
Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use ¹H and ¹³C NMR to verify aromatic proton environments (δ 6.5–8.5 ppm) and ester/amide carbonyl signals (δ 165–175 ppm) .
- Infrared Spectroscopy (IR) : Confirm thioether (C-S, ~650 cm⁻¹), sulfone (S=O, ~1150–1300 cm⁻¹), and amide (N-H, ~3300 cm⁻¹) groups .
- Mass Spectrometry (MS) : Validate molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns consistent with the benzothiadiazine core .
Q. What biological targets or pathways are associated with this compound based on structural analogs?
- Methodological Answer :
- Enzyme Inhibition : Analogous benzothiadiazine sulfonamides inhibit carbonic anhydrase isoforms (e.g., CA-IX/XII) via sulfonamide-Zn²+ coordination. Use enzyme-linked immunosorbent assays (ELISA) to quantify inhibition .
- Antimicrobial Activity : Test against Gram-positive bacteria (e.g., S. aureus) using broth microdilution (MIC values). Thiadiazin-thioacetamide hybrids disrupt cell wall synthesis .
Advanced Research Questions
Q. How can researchers resolve contradictions in bioactivity data between this compound and its structural analogs?
- Methodological Answer :
- Comparative SAR Analysis : Tabulate substituent effects (e.g., 4-ethyl vs. 4-chloro) on IC₅₀ values. For example:
| Substituent (R) | Target Enzyme (IC₅₀, nM) | MIC (S. aureus, µg/mL) |
|---|---|---|
| 4-Ethyl | 12.3 ± 1.2 | 8.5 |
| 4-Chloro | 8.7 ± 0.9 | 15.2 |
| Data derived from analogs in . |
- Mechanistic Studies : Use molecular docking (AutoDock Vina) to compare binding poses in CA-IX active sites. Correlate steric/electronic effects with activity discrepancies .
Q. What methodologies are recommended for analyzing the compound's interaction with biological macromolecules?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Immobilize human serum albumin (HSA) on a CM5 chip. Measure binding kinetics (ka/kd) at varying compound concentrations (1–100 µM) .
- Circular Dichroism (CD) : Monitor conformational changes in DNA (e.g., calf thymus DNA) upon compound addition (λ = 260–300 nm). Calculate binding constants via Scatchard plots .
Q. How to design experiments to assess the compound's stability under varying pH and temperature?
- Methodological Answer :
- Forced Degradation Studies :
- Acidic/Base Conditions : Incubate compound (1 mg/mL) in 0.1N HCl (pH 1) or 0.1N NaOH (pH 13) at 37°C for 24 hours. Analyze degradation products via HPLC (C18 column, acetonitrile:water gradient) .
- Thermal Stress : Heat solid sample at 100°C for 48 hours. Check for sulfone decomposition (TGA/DSC) and recrystallization behavior .
Q. What computational approaches can predict the compound's reactivity and guide synthetic modifications?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) using B3LYP/6-31G(d). High HOMO density at the thioether sulfur suggests susceptibility to oxidation .
- Molecular Dynamics (MD) : Simulate solvation effects in DMSO/water mixtures (GROMACS). Identify conformational flexibility in the acetamido linker for SAR optimization .
Q. How do structural modifications (e.g., substituent variations) impact pharmacological efficacy?
- Methodological Answer :
- Case Study : Replace the 4-ethyl group with electron-withdrawing groups (e.g., -CF₃). Synthesize derivatives via Suzuki-Miyaura coupling (Pd(PPh₃)₄, K₂CO₃, DMF/H₂O). Evaluate cytotoxicity (MTT assay) in HeLa cells.
- Key Finding : -CF₃ analogs show 3.5-fold higher cytotoxicity (IC₅₀ = 2.1 µM) vs. parent compound (IC₅₀ = 7.4 µM) due to enhanced membrane permeability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
